molecular formula BaHNO3 B159605 Barium nitrate CAS No. 10022-31-8

Barium nitrate

Cat. No. B159605
CAS RN: 10022-31-8
M. Wt: 200.34 g/mol
InChI Key: APLQTTYBCHJFIJ-UHFFFAOYSA-N
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Patent
US04844837

Procedure details

A barium nitrate solution is prepared by dissolving 159.9 g Ba(NO3)2 in 1,1650 ml of H2O. Lanthanum nitrate, in the amount of 264.9 g La(NO3)2.6H2O is dissolved in the barium nitrate solution by mixing vigoruosly to yield a barium-lanthanum solution, to which is added to 3,000 g of high surface area gamma alumina powder. The solution and powder are thoroughly mixed in a sigma blade mixer for 30 minutes.
[Compound]
Name
Ba(NO3)2
Quantity
159.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
barium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
La(NO3)2.6H2O
Quantity
264.9 g
Type
solvent
Reaction Step Two
Name
barium nitrate
Name
barium-lanthanum

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[La+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Ba+2:18].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Ba+2:18].[N+:6]([O-:9])([O-:8])=[O:7].[La:5].[Ba:18] |f:0.1.2.3,4.5.6,8.9.10,11.12|

Inputs

Step One
Name
Ba(NO3)2
Quantity
159.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
barium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
Name
La(NO3)2.6H2O
Quantity
264.9 g
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing vigoruosly

Outcomes

Product
Name
barium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
Name
barium-lanthanum
Type
product
Smiles
[La].[Ba]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.